molecular formula C17H16N2O3 B4882970 3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B4882970
M. Wt: 296.32 g/mol
InChI Key: SGZAGWOCOAVZNI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It is also believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been found to reduce the levels of oxidative stress markers, such as malondialdehyde.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its ability to exhibit anti-inflammatory and antitumor activities. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole. One direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole can be achieved using several methods. One of the most common methods is the reaction of 4-methoxybenzohydrazide with 2-methylphenoxyacetic acid in the presence of phosphorus oxychloride. The resulting product is then treated with potassium hydroxide to yield the final product. Other methods include the reaction of 4-methoxybenzohydrazide with 2-methylphenoxyacetyl chloride in the presence of triethylamine or the reaction of 4-methoxybenzohydrazide with 2-methylphenoxyacetic acid in the presence of thionyl chloride.

Scientific Research Applications

3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been the subject of several scientific research studies due to its unique properties. It has been found to exhibit anti-inflammatory, antitumor, and anticonvulsant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-4-6-15(12)21-11-16-18-17(19-22-16)13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAGWOCOAVZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

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